molecular formula C15H17N3O6S2 B2930522 N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-86-1

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2930522
CAS No.: 874804-86-1
M. Wt: 399.44
InChI Key: CPBQUQZQTACRBL-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic bis-heterocyclic compound of high interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a central oxalamide functional group, known to serve as a versatile and conformationally constrained linker that can participate in hydrogen bonding, potentially enhancing target binding affinity. This core is symmetrically functionalized with two distinct heteroaromatic systems: a furan-2-ylmethyl group on one nitrogen and a complex, multi-functional 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl group on the other. The presence of the oxazolidinone ring, a privileged scaffold in pharmaceuticals, alongside the thiophene sulfonyl moiety, suggests potential for diverse biological activity and makes this compound a valuable intermediate for the synthesis of targeted chemical libraries. The structural motifs present in this compound are frequently explored in the development of bioactive molecules. Oxalamide derivatives have been investigated in various therapeutic contexts. Furthermore, heterocycles like furan and thiophene are common in compounds screened for antiviral and anticancer activity. The specific combination of a sulfonyl group integrated within an oxazolidinone-thiophene system is a sophisticated structural feature that may be designed to interact with specific enzymatic targets. Researchers can utilize this chemical entity as a key building block for developing protease inhibitors, as a potential degrader of disease-relevant proteins (as seen in similar compounds targeting VAV1 protein), or as a core structure for screening against a panel of biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c19-14(16-9-11-3-1-6-23-11)15(20)17-10-12-18(5-7-24-12)26(21,22)13-4-2-8-25-13/h1-4,6,8,12H,5,7,9-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBQUQZQTACRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazolidine Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the Thiophene Sulfonyl Group: The oxazolidine intermediate is then reacted with thiophene sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene sulfonyl group.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of furan-2-ylmethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of bases like triethylamine

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Amino alcohol derivatives

    Substitution: Various substituted oxalamide derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the oxazolidine ring is of interest due to its known biological activity, and the compound could be explored for its potential as an antimicrobial or anticancer agent.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below compares key structural elements and molecular weights of the target compound with similar oxalamides:

Compound Name / ID N1-Substituent N2-Substituent Molecular Weight Key References
Target Compound Furan-2-ylmethyl (3-(Thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl Not Reported
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) 4-Chlorophenyl Thiazolyl-pyrrolidinyl 423.27 (M+H+)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Not Reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 355.38
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy 428.91

Key Observations :

  • Heterocyclic vs. Aryl Substituents : The target compound’s furan and thiophene-sulfonyl groups contrast with the adamantyl or chlorophenyl groups in other oxalamides. Heterocycles like thiophene may improve solubility or target specificity .
  • Sulfonyl Groups: The thiophen-2-ylsulfonyl group in the target compound is rare among analogs but could enhance metabolic stability compared to non-sulfonylated derivatives .

Physicochemical Properties

Compound Name / ID Purity (%) Melting Point (°C) Solubility References
Target Compound Not Reported Not Reported Not Reported
Compound 15 () 95.0 Not Reported Soluble in DMSO
Compound 10 () >90 >210 Poor in H2O
S336 () Not Reported Not Reported Stable in gastric fluid

Key Observations :

  • High purity (>90%) is common in synthesized oxalamides, as seen in compounds 15 and 10 .
  • Adamantyl-containing derivatives (e.g., compound 10) exhibit high melting points (>210°C), suggesting strong crystalline packing .

Comparison with Other Compounds :

  • Compound 15 () : Synthesized via stereoselective coupling of thiazolyl-pyrrolidinyl amine with 4-chlorophenyl oxalamide (yield: 53%) .
  • Compound 10 () : Adamantylamine coupled with 4-chlorobenzyloxyamine using DMAP catalysis (yield: ~50%) .
  • S336 () : High-throughput screening identified this umami agonist, synthesized via a two-step alkylation and amidation process .

Key Observations :

  • Safety Profile: S336’s high NOEL (100 mg/kg bw/day) indicates oxalamides can exhibit favorable safety margins, though sulfonylated derivatives may require additional metabolic studies .

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has the following molecular formula:

  • Formula : C17H16N2O4S2
  • Molecular Weight : 376.45 g/mol

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many oxalamides are known to inhibit specific enzymes, which can lead to therapeutic effects in diseases like cancer and inflammation.
  • Modulation of Signaling Pathways : Compounds that interact with phosphoinositide 3-kinases (PI3Ks) have shown promise in treating autoimmune diseases and cancers by altering cell signaling pathways .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound suggest potential applications in:

  • Anticancer Therapy : Inhibition of PI3K pathways can lead to reduced tumor growth and metastasis.
  • Anti-inflammatory Agents : By modulating immune responses, these compounds may alleviate symptoms associated with chronic inflammatory diseases.

Study on PI3K Inhibition

A notable study demonstrated that furan-based compounds could selectively inhibit PI3Kgamma, leading to reduced leukocyte recruitment in a mouse model of acute peritonitis. This suggests that similar compounds could be beneficial in managing inflammatory responses .

Comparative Analysis of Related Compounds

A comparative analysis of various oxalamides reveals consistent patterns in biological activity related to their structural features. The following table summarizes key findings:

Compound NameBiological ActivityMechanism
Compound API3K inhibitionCompetitive binding
Compound BAnticancerApoptosis induction
N1-(furan-2-ylmethyl)-N2...Potential anti-inflammatoryModulation of immune signaling

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